1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with two chlorine atoms and a methylthio group. The chlorine atoms are positioned at the α-carbon of the ketone and the 2-position of the phenyl ring, while the methylthio (-SMe) group occupies the 4-position of the aromatic ring.
Properties
Molecular Formula |
C10H10Cl2OS |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-chloro-1-(2-chloro-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-5,10H,1-2H3 |
InChI Key |
BQIKZSLOKTYSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methylthio groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Impact of Substituents :
- Chlorine (2-position) : Contributes to steric hindrance and electron-withdrawing effects, influencing reaction kinetics in nucleophilic substitutions .
- Trifluoromethoxy (-OCF₃) : Introduces strong electron-withdrawing effects, which may reduce aromatic ring reactivity in electrophilic substitutions compared to methylthio .
Physicochemical Properties
Predicted and experimental data for select analogs:
| Compound Name | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| 1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one | 251.08 (calc.) | 1.37 (predicted) | 300.4 (predicted) | N/A |
| 1-Chloro-1-(4-methoxyphenyl)propan-2-one | 196.63 | N/A | N/A | 100–102 (exp.) |
| 1-Chloro-1-(2,4-difluorophenyl)propan-2-one | 204.62 | N/A | N/A | N/A |
Key Observations :
- The methylthio group increases molecular weight compared to methoxy or fluorine substituents.
- Predicted boiling points (~300°C) suggest higher thermal stability due to increased molecular mass and sulfur’s polarizability .
Crystallographic and Spectroscopic Data
- Crystal Systems: Analogs like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one crystallize in monoclinic systems (space group P21/c) with hydrogen-bonded chains, influencing solubility and stability .
- NMR Signatures : The methylthio group’s protons resonate at δ ~2.20 ppm (¹H NMR), distinct from methoxy (δ ~3.73 ppm) or trifluoromethoxy groups .
Biological Activity
1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one is an aromatic ketone with the molecular formula and a molecular weight of approximately 249.16 g/mol. This compound is characterized by its unique structural features, including a chloro group and a methylthio group, which contribute to its reactivity and potential biological activities. Research into its biological properties is crucial for understanding its applications in medicinal chemistry and organic synthesis.
The presence of the chloro and methylthio groups in this compound enhances its reactivity, allowing it to participate in various chemical transformations. These transformations can lead to interactions with biological molecules, influencing enzymatic activities and cellular pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with electron-withdrawing groups, such as chloro or bromo substituents, enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Antimicrobial Activity |
|---|---|
| This compound | Potentially active based on structural similarities |
| 4-(Methylthio)acetophenone | Exhibited potent antibacterial properties |
| 2-Chloro-4-(methylthio)acetophenone | Lacks additional chloro group but still shows activity |
Cytotoxicity and Antitumor Activity
In vitro studies have evaluated the cytotoxic effects of various analogs on human cancer cell lines. The MTT assay has been employed to assess cell viability post-treatment with these compounds. Preliminary results suggest that structural modifications can lead to varying degrees of cytotoxicity.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HCT-116 | 13.62 | 2b (m-CH₃ derivative) |
| PC-3 | 21.74 | 2c (m-Br derivative) |
These findings indicate that the biological activity of similar compounds can vary significantly based on their molecular structure.
The mechanism by which this compound exerts its biological effects may involve the formation of reactive intermediates that interact with key biological macromolecules. This interaction can lead to alterations in enzyme function and modulation of metabolic pathways.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives related to this compound:
- Synthesis of Oxadiazole Derivatives : A study highlighted the synthesis of oxadiazole derivatives under microwave irradiation, which were evaluated for analgesic and anti-inflammatory activities. These derivatives exhibited significant effects compared to standard drugs, suggesting a potential pathway for developing new therapeutic agents .
- Antioxidant Activity : Another study investigated the antioxidant properties of synthesized compounds using DPPH radical scavenging assays. The results indicated that certain derivatives showed promising antioxidant activities, which could contribute to their overall biological profile .
Preparation Methods
Core Reaction Mechanism
The foundational approach involves Friedel-Crafts acylation of 2-chloro-4-(methylthio)toluene with chloroacetyl chloride under Lewis acid catalysis. Aluminum chloride (AlCl₃) remains the preferred catalyst, facilitating electrophilic aromatic substitution at the para position relative to the methylthio group. The reaction proceeds via:
$$
\text{Ar-H} + \text{ClCOCH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{Ar-CO-CH}_2\text{Cl} + \text{HCl}
$$
where Ar represents the 2-chloro-4-(methylthio)phenyl moiety.
Process Optimization
Key parameters influencing yield and purity:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 0–5°C | Minimizes polysubstitution |
| Solvent | Dichloromethane | Enhances Lewis acid activity |
| Molar Ratio (Ar-H:ClCOCH₂Cl) | 1:1.2 | Limits dimerization byproducts |
Post-reaction quenching with ice-water followed by sodium bicarbonate neutralization achieves 78–82% crude yield. Recrystallization from ethanol/water (3:1) elevates purity to ≥98%.
Halogenation of Preexisting Ketone Frameworks
Sequential Chlorination Strategy
An alternative route modifies 1-(2-chloro-4-(methylthio)phenyl)propan-2-one through radical-initiated chlorination. This two-stage process utilizes sulfuryl chloride (SO₂Cl₂) under UV irradiation:
Stage 1 (Alpha-Chlorination):
$$
\text{Ar-CO-CH}3 + \text{SO}2\text{Cl}2 \xrightarrow{h\nu} \text{Ar-CO-CH}2\text{Cl} + \text{SO}_2 + \text{HCl}
$$
Stage 2 (Purification):
Distillation under reduced pressure (0.5 mmHg, 110–115°C) separates the target compound from unreacted starting material and dichlorinated byproducts.
Catalytic Enhancements
Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate chlorination kinetics. This modification reduces reaction time from 48 to 12 hours while maintaining yields above 75%.
Grignard Reagent-Mediated Assembly
Organometallic Pathway
This method constructs the carbon skeleton through reaction of 2-chloro-4-(methylthio)benzoyl chloride with methylmagnesium bromide:
$$
\text{Ar-COCl} + \text{CH}3\text{MgBr} \rightarrow \text{Ar-CO-CH}3 + \text{MgBrCl}
$$
Subsequent chlorination with phosphorus pentachloride (PCl₅) introduces the alpha-chloro group:
$$
\text{Ar-CO-CH}3 + \text{PCl}5 \rightarrow \text{Ar-CO-CH}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$
Yield Comparison
Laboratory-scale trials demonstrate:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Grignard formation | 85 | 92 |
| Chlorination | 73 | 89 |
| Overall | 62 | 98* |
*After column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Solvent-Free Mechanochemical Synthesis
Green Chemistry Approach
Emerging techniques utilize high-speed ball milling to promote solid-state reactions between 2-chloro-4-(methylthio)benzoic acid and chloroacetone derivatives. This method eliminates volatile organic solvents, reducing environmental impact.
Performance Metrics
| Condition | Value |
|---|---|
| Milling time | 45 minutes |
| Frequency | 30 Hz |
| Yield | 68% |
| Purity | 95% |
While currently lower-yielding than traditional methods, this approach shows promise for scale-up due to reduced energy inputs and waste generation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities implement tubular reactors with:
- Residence time : 8–10 minutes
- Temperature gradient : 50°C → 25°C
- Throughput : 120 kg/h
In-line IR spectroscopy monitors conversion in real-time, enabling automated adjustments to chlorine gas feed rates.
Waste Management Protocols
Byproduct streams containing aluminum salts undergo neutralization with caustic soda, producing inert alumina hydrate for construction material applications.
Analytical Characterization Benchmarks
Post-synthesis quality control employs:
| Technique | Key Parameters | Specification |
|---|---|---|
| HPLC | Retention time: 6.7 min | ≥98% area purity |
| GC-MS | m/z 249 (M⁺) | Match to reference |
| XRD | Crystal lattice parameters | P2₁/c space group |
These methods ensure batch-to-batch consistency for pharmaceutical-grade material.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via diazonium salt coupling. A chilled solution of methyl 2-chloro-3-oxobutanoate in ethanol is reacted with a diazonium chloride derivative (e.g., from 2-chloro-4-(methylthio)aniline) under acidic conditions. Sodium acetate is used to buffer the reaction. Key parameters include maintaining temperatures below 273 K during diazonium salt addition and rigorous stirring to prevent side reactions. Crystallization from ethanol ensures purity .
Q. How is the purity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Purity is assessed via melting point analysis, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive structural validation. Multi-scan absorption corrections (e.g., using CrysAlis PRO software) are applied during SCXRD data collection to minimize errors .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer : Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. Store in airtight containers at 277–283 K. Avoid exposure to moisture and oxidizing agents, as the chloro-ketone moiety may hydrolyze or react exothermically. Safety protocols follow H313 (skin contact harmful) and P264 (post-handling washing) guidelines .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) be optimized to resolve hydrogen-bonding networks in this compound?
- Methodological Answer : Crystals are grown via slow evaporation of ethanol. Data collection at 100 K using a Agilent SuperNova Dual diffractometer with CuKα radiation (λ = 1.54184 Å) enhances resolution. Hydrogen atoms are located via difference Fourier maps and refined isotropically. SHELXL refines the structure with anisotropic displacement parameters for non-H atoms. The Olex2 or SHELXLE GUI interfaces aid in visualizing N–H⋯O hydrogen bonds, which stabilize the crystal packing along specific crystallographic planes (e.g., [2 0 1] in related hydrazonoyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
